

# Chemical structure and properties of 3-phenoxychromone.

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## Compound of Interest

Compound Name: 3-Phenoxychromone

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## 3-Phenoxychromone: A Comprehensive Technical Guide

### An In-depth Exploration of the Chemical Structure, Properties, Synthesis, and Biological Significance of a Rare Flavonoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **3-phenoxychromone**, a unique member of the flavonoid family. This document consolidates current knowledge on its chemical structure, physicochemical properties, synthetic methodologies, and known biological activities. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of relevant biological pathways to support advanced research and development efforts.

## Chemical Structure and Identification

**3-Phenoxychromone** is a flavonoid derivative characterized by a phenoxy group attached to the 3-position of the chromone backbone.<sup>[1]</sup> The core structure consists of a benzo-γ-pyrone ring system.

The key identifiers for **3-phenoxychromone** are:

- IUPAC Name: 3-phenoxychromen-4-one[2]
- Molecular Formula: C<sub>15</sub>H<sub>10</sub>O<sub>3</sub>[2]
- Canonical SMILES: C1=CC=C(C=C1)OC2=COC3=CC=CC=C3C2=O[2]
- InChI Key: VXSXSXYJNOZJDO-UHFFFAOYSA-N

## Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and computed properties of **3-phenoxychromone**, along with the characteristic spectroscopic data for the broader **3-phenoxychromone** class of compounds.

**Table 1: Physicochemical Properties of 3-Phenoxychromone**

Property	Value	Source
Molecular Weight	238.24 g/mol	PubChem[2]
Exact Mass	238.062994177 Da	PubChem
XLogP3	3.3	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	35.5 Å <sup>2</sup>	PubChem

**Table 2: Spectroscopic Data for 3-Phenoxychromone Derivatives**

Spectroscopic Method	Characteristic Features	Reference
Infrared (IR)	C=O stretching vibrations at 1650-1660 $\text{cm}^{-1}$ are highly characteristic for the benzopyr-4-one skeleton.	[1]
UV-Vis Spectroscopy	Typically exhibits multiple absorption bands. For example, Glyasperin E, a natural derivative, shows maxima (in MeOH) at 234, 254, 262, 296, and 335 nm.	[1]
Mass Spectrometry (MS)	Mass spectra primarily provide the mass numbers and elemental compositions of the molecular ions and their fragments.	[1]
Proton NMR ( $^1\text{H}$ NMR)	The proton at the C-2 position of the chromone ring typically appears as a singlet in the downfield region of the spectrum.	[1]

## Synthesis of 3-Phenoxychromone

Several synthetic routes to **3-phenoxychromones** have been established. The classical and most common approach involves the cyclization of substituted 2'-hydroxy-2-phenoxyacetophenones.

## Experimental Protocol: Classical Synthesis of 3-Phenoxychromone

This protocol is a generalized procedure based on the classical method involving C-acylation of a phenoxyacetophenone precursor followed by cyclization.[1]

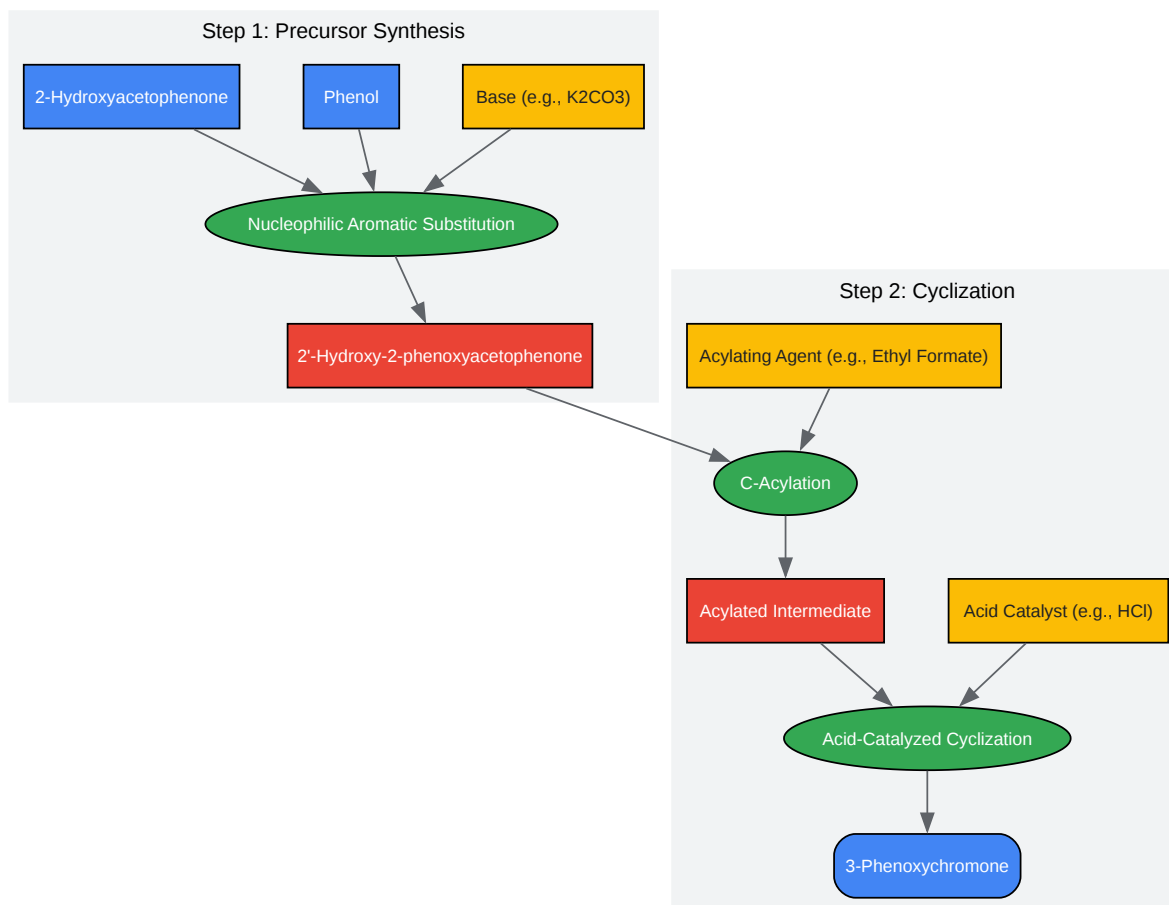
### Step 1: Synthesis of 2'-Hydroxy-2-phenoxyacetophenone

- **Reaction Setup:** To a solution of a substituted 2-hydroxyacetophenone in a suitable aprotic solvent (e.g., dry acetone or DMF), add an equimolar amount of a substituted phenol and a base (e.g., anhydrous potassium carbonate).
- **Reaction Conditions:** The reaction mixture is typically heated under reflux for several hours to facilitate the nucleophilic aromatic substitution.
- **Work-up and Purification:** After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the 2'-hydroxy-2-phenoxyacetophenone intermediate.

### Step 2: C-Acylation and Cyclization to **3-Phenoxychromone**

- **Reaction Setup:** The 2'-hydroxy-2-phenoxyacetophenone intermediate is dissolved in a suitable solvent system, often a mixture of pyridine and an acylating agent (e.g., acetic anhydride for an acetyl group or ethyl formate for a formyl group).
- **Reaction Conditions:** The reaction is typically carried out at elevated temperatures. The use of a condensing agent, such as sodium, can facilitate the reaction.
- **Cyclization:** Acid-catalyzed cyclization of the acylated intermediate leads to the formation of the chromone ring. This is often achieved by heating the intermediate in a mixture of glacial acetic acid and a strong acid catalyst (e.g., hydrochloric acid).
- **Work-up and Purification:** The reaction mixture is cooled and poured into ice water. The precipitated solid is filtered, washed, and dried. The crude **3-phenoxychromone** is then purified by recrystallization from a suitable solvent (e.g., ethanol).

## Classical Synthesis of 3-Phenoxychromone



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Classical synthesis workflow for **3-phenoxychromone**.

## Natural Occurrence and Biological Activities

**3-Phenoxychromones** are relatively rare secondary metabolites in the plant kingdom, having been isolated primarily from plants of the Fabaceae family.[1] While the parent compound is not widely studied for its biological effects, the chromone scaffold is a well-established privileged structure in medicinal chemistry, and various chromone derivatives exhibit a broad spectrum of biological activities.[3]

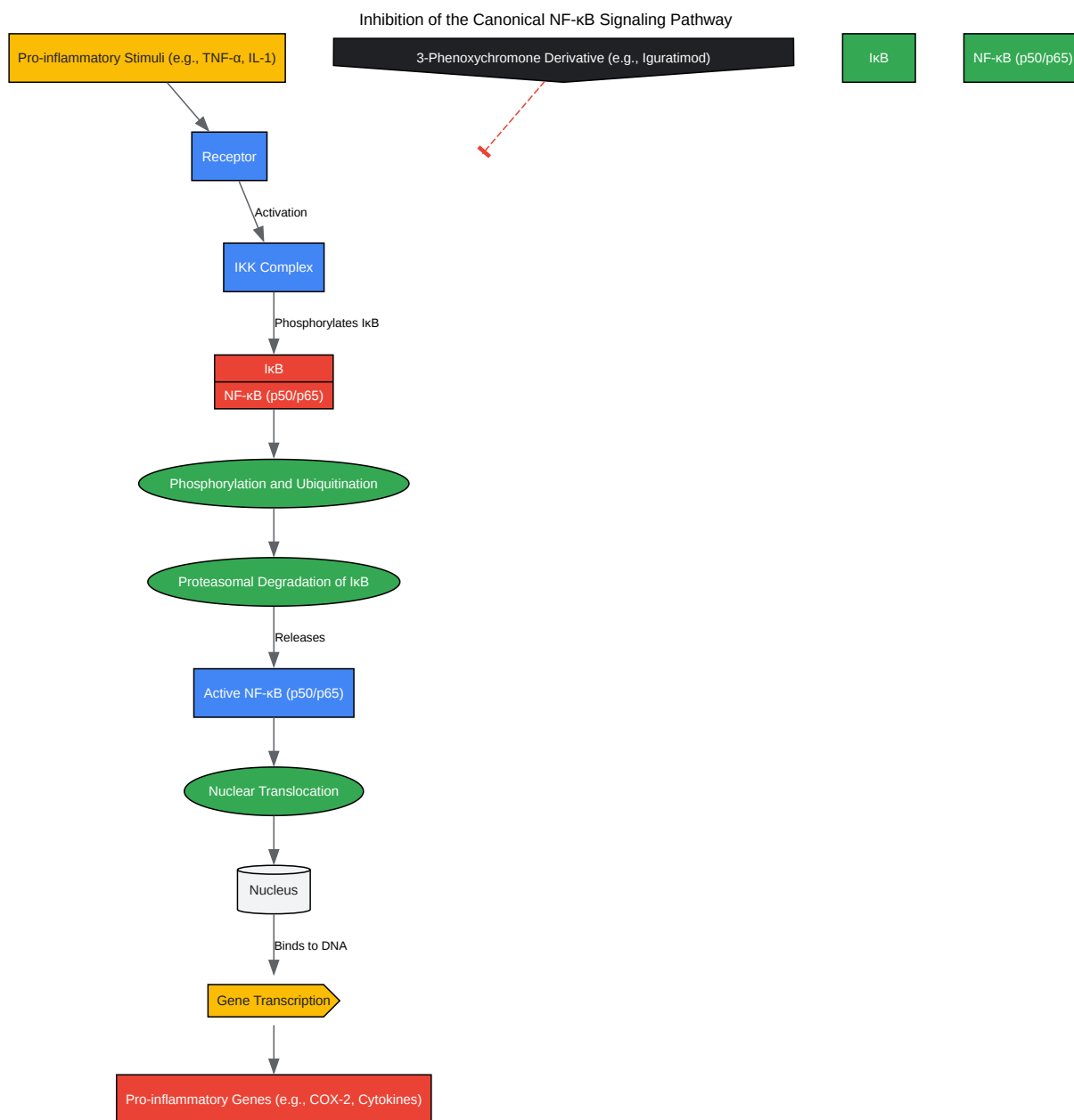
Known and potential biological activities associated with the **3-phenoxychromone** class and its derivatives include:

- **Insecticidal Activity:** Some natural **3-phenoxychromones** have structures similar to rotenoids and exhibit insecticidal properties.[\[1\]](#)
- **Anti-inflammatory Activity:** The drug Iguratimod, a derivative of 7-methanesulfonylamino-6-phenoxychromone, is an anti-inflammatory agent used in the treatment of rheumatoid arthritis.[\[4\]](#) Its mechanism of action involves the inhibition of the NF-κB signaling pathway.[\[4\]](#)
- **Broad Pharmacological Potential:** As a class, chromones are known to possess antifungal, antiviral, antimicrobial, and antitumor activities.[\[3\]](#) The unique substitution pattern of **3-phenoxychromone** makes it and its derivatives interesting candidates for further pharmacological screening.

## Signaling Pathway: Inhibition of NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for many inflammatory diseases.[\[5\]](#) The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This frees the NF-κB complex (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[\[6\]](#)[\[7\]](#)

The **3-phenoxychromone** derivative, Iguratimod, has been shown to prevent the activation of NF-κB.[\[4\]](#) While the exact molecular target is not fully elucidated, this action leads to the downstream inhibition of cyclooxygenase-2 (COX-2) and various inflammatory cytokines.



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NF- $\kappa$ B signaling and the inhibitory role of derivatives.

## Future Directions and Conclusion

**3-Phenoxychromone** represents an intriguing, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique structural features, combined with the proven pharmacological potential of the broader chromone class, merit further investigation. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive screening for a wider range of biological activities, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential. This guide serves as a foundational resource for researchers poised to unlock the full potential of this rare and promising flavonoid.

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